
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of tert-butyl, difluoro, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine typically involves the reaction of tert-butylamine with difluorosilane and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction of tert-butylamine with difluorosilane: This step forms an intermediate compound.
Addition of trimethylsilyl chloride: This step completes the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The presence of difluoro and trimethylsilyl groups allows the compound to participate in unique chemical reactions, influencing pathways related to silicon chemistry. The exact molecular targets and pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-1,1,1-trifluoro-N-(trimethylsilyl)silanamine
- N-(tert-butyl)-N-(1-chloro-1,1-dimethylsilyl)amine
Uniqueness
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is unique due to the combination of tert-butyl, difluoro, and trimethylsilyl groups. This combination imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of difluoro groups enhances its reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
60253-78-3 |
|---|---|
Formule moléculaire |
C11H27F2NSi2 |
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
N-[tert-butyl(difluoro)silyl]-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H27F2NSi2/c1-10(2,3)14(15(7,8)9)16(12,13)11(4,5)6/h1-9H3 |
Clé InChI |
WPXFVVKSEIXDSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N([Si](C)(C)C)[Si](C(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



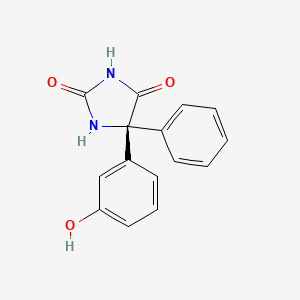
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

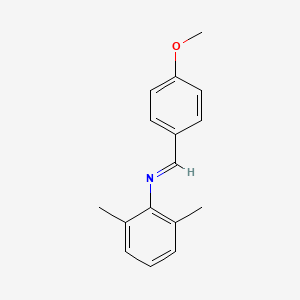
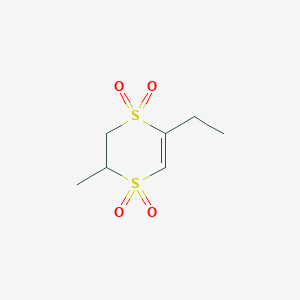
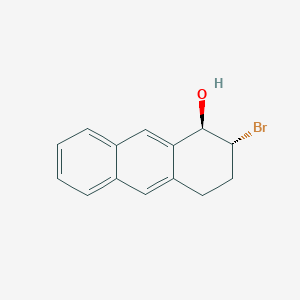


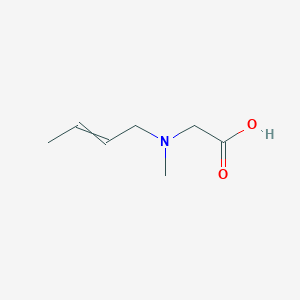
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

